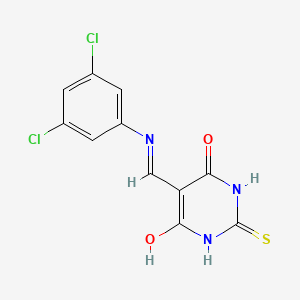

5-(((3,5-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, where components like thiobarbituric acid and aldehydes react in the presence of catalysts such as pyridine to form thioxodihydropyrimidine diones. For instance, compounds with structural similarities have been synthesized by condensing 1,3-diethyl-2-thiobarbituric acid with different aldehydes in ethanol under catalytic conditions, suggesting a possible pathway for synthesizing the target compound (Asiri & Khan, 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed insights into their configuration and conformation. X-ray diffraction (XRD) studies, for example, have been pivotal in determining the crystal structures, showcasing the planar or non-planar arrangements of the molecule's core and its substituents. These analyses are crucial for understanding the electronic and steric effects influencing the compound's reactivity and physical properties (Barakat et al., 2015).

Scientific Research Applications

Synthesis of Novel Organic Compounds

Researchers have explored various reactions involving compounds similar to 5-(((3,5-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, demonstrating its utility in synthesizing a wide array of heterocyclic compounds. For example, the work by Al-Sheikh et al. (2009) showcases the synthesis of sulfoxide derivatives through reactions involving amino(thiomethyl)methylene precursors, highlighting the compound's role in generating novel organic molecules with potential biological activities Al-Sheikh et al., 2009.

Biological Activity Exploration

Abu-Hashem et al. (2020) conducted research on derivatives of a similar compound, focusing on their anti-inflammatory and analgesic properties. They synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, evaluating these compounds as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities. This study exemplifies how derivatives of the compound can serve as a foundation for developing new pharmacological agents Abu-Hashem et al., 2020.

Green Chemistry Applications

Dhorajiya and Dholakiya (2013) described a green chemistry approach involving a compound with a structure similar to 5-(((3,5-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Their method focuses on synthesizing thiobarbituric acid derivatives in water, demonstrating an environmentally friendly synthesis route that minimizes solvent use and highlights the compound's role in sustainable chemical synthesis Dhorajiya and Dholakiya, 2013.

properties

IUPAC Name |

5-[(3,5-dichlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O2S/c12-5-1-6(13)3-7(2-5)14-4-8-9(17)15-11(19)16-10(8)18/h1-4H,(H3,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTYYLUAJWZDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((3,5-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

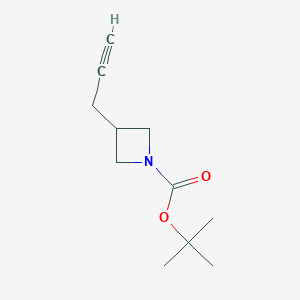

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2496119.png)

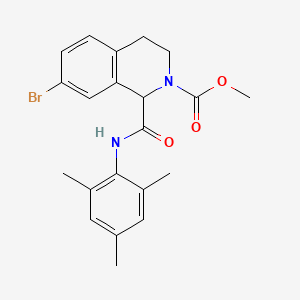

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)

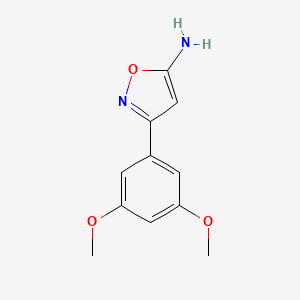

![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)

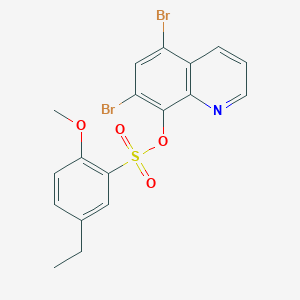

![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)